8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol
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Overview
Description
8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 1,4-dioxaspiro[4.5]decan-8-ol framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[45]decan-8-ol typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the spirocyclic structure may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: Lacks the aminomethyl and cyclopropyl groups, making it less versatile in chemical reactions.
4-Hydroxycyclohexan-1-one Monoethylene Ketal: Similar spirocyclic structure but different functional groups.
4-Hydroxycyclohexanone Ethylene Acetal: Shares the dioxaspiro framework but lacks the aminomethyl group.
Uniqueness
8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group adds strain to the molecule, potentially enhancing its reactivity in certain chemical transformations .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
8-[1-(aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C12H21NO3/c13-9-10(1-2-10)11(14)3-5-12(6-4-11)15-7-8-16-12/h14H,1-9,13H2 |
InChI Key |
SXYWCELUKIOYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2(CCC3(CC2)OCCO3)O |
Origin of Product |
United States |
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